Propargyl-PEG8-acid Provides Significantly Enhanced Hydrophilicity Compared to PEG4 Analogs
The octaethylene glycol (PEG8) chain in Propargyl-PEG8-acid imparts substantially greater hydrophilicity compared to the shorter tetraethylene glycol (PEG4) analog, as quantified by its predicted octanol-water partition coefficient (LogP). A lower LogP value indicates higher hydrophilicity, which is a desirable property for reducing non-specific binding and improving aqueous solubility in biological assays [1]. This enhanced hydrophilicity is a key differentiator for applications involving hydrophobic payloads or requiring extended plasma circulation [2].
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -2.23 |
| Comparator Or Baseline | Propargyl-PEG4-acid: LogP = 0.16 |
| Quantified Difference | ΔLogP = 2.39 (Propargyl-PEG8-acid is >200x more hydrophilic by partition coefficient) |
| Conditions | Predicted octanol-water partition coefficient |
Why This Matters
Higher hydrophilicity directly correlates with improved aqueous solubility and reduced aggregation, which is critical for the successful formulation of PROTACs and ADCs containing hydrophobic warheads.
- [1] Hzbp.cn. (n.d.). Propargyl-PEG8-acid Product Page. Retrieved from hzbp.cn. View Source
- [2] 0elem.com. (n.d.). Propargyl-PEG4-acid Property Data. Retrieved from 0elem.com. View Source
